![molecular formula C10H10Cl2V 10* B083985 Cyclopenta-1,3-diene;vanadium(4+);dichloride CAS No. 12083-48-6](/img/structure/B83985.png)
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Overview
Description
Chemical Reactions Analysis
Cyclopentadiene, a related compound, is a highly reactive diene in the Diels–Alder reaction because minimal distortion of the diene is required to achieve the envelope geometry of the transition state compared to other dienes . Famously, cyclopentadiene dimerizes. The conversion occurs in hours at room temperature, but the monomer can be stored for days at −20 °C .Physical And Chemical Properties Analysis
Cyclopentadiene, a related compound, is a colorless liquid with a strong and unpleasant odor . It has a density of 0.802 g cm^−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .Scientific Research Applications
Pharmacological Applications
Bis(cyclopentadienyl)vanadium(IV) dichloride has been identified as a potential pharmacological compound for cancer treatment . It’s being studied for its cytostatic activity, which could make it a valuable tool in the fight against cancer .
Catalyst for Aminoalcohols Preparation
This compound serves as a catalyst for the solvent-free, room temperature preparation of vicinal aminoalcohols . These aminoalcohols can act as fungistatic agents, inhibiting the growth of fungi.
Catalyst for Oligomerization Reactions
Bis(cyclopentadienyl)vanadium(IV) dichloride is used as a catalyst for oligomerization reactions via the Aufbau propagation reaction . This process is crucial in the synthesis of polymers.
Catalyst for Aqueous Polymerization Reactions
This compound is also used as a catalyst for aqueous polymerization reactions, using oxygen as a co-catalyst . This application is particularly useful in the production of water-soluble polymers.
Catalyst for Pinacol-type Coupling Reactions
Bis(cyclopentadienyl)vanadium(IV) dichloride can act as a catalyst for dl-selective pinacol-type coupling reactions . These reactions are important in organic synthesis, particularly in the creation of complex molecules.
Crystal Growth Modifier
This compound can affect the crystal growth of calcium carbonate . This property could be useful in various industries, including construction and manufacturing.
7. Inhibitor of Human Topoisomerase II Enzyme Bis(cyclopentadienyl)vanadium(IV) dichloride has been found to inhibit the human topoisomerase II enzyme . This enzyme is involved in DNA replication and transcription, and its inhibition has potential antitumor activity.
Synthesis of Half-Sandwich Metallocenes
Highly substituted cyclopentadienes, like Bis(cyclopentadienyl)vanadium(IV) dichloride, are used in the synthesis of half-sandwich metallocenes of late transition metals . These metallocenes have various applications in catalysis and materials science.
Safety and Hazards
Cyclopentadiene, a related compound, has a flash point of 25 °C . The lethal dose or concentration (LD, LC) is 14,182 ppm (rat, 2 hr) and 5091 ppm (mouse, 2 hr) . NIOSH (US health exposure limits) are PEL (Permissible) TWA 75 ppm (200 mg/m^3) and REL (Recommended) TWA 75 ppm (200 mg/m^3) . The IDLH (Immediate danger) is 750 ppm .
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)vanadiumdichloride, also known as cyclopenta-1,3-diene;vanadium(4+);dichloride, is a potent spermicidal and apoptosis-inducing agent . It targets sperm cells, specifically affecting their mobility and inducing apoptosis .
Mode of Action
The compound interacts with its targets by inducing rapid sperm immobilization . The presence of electron-donating methyl groups in the cyclopentadienyl rings of the compound can augment its sperm-immobilizing activity . The compound’s apoptosis-inducing property is evident at higher micromolar concentrations .
Biochemical Pathways
The compound affects the biochemical pathways related to sperm mobility and apoptosis. The compound’s ability to rapidly generate hydroxyl radicals in the presence of an oxidant suggests a novel mechanism of action .
Pharmacokinetics
It is known that the compound is harmful by inhalation and may be irritating to the skin, eyes, and respiratory tract .
Result of Action
The compound’s action results in rapid sperm immobilization and induction of apoptosis . It also induces mitotic aberrations, such as pyknotic metaphases, lagging chromosomes during anaphase, and multipolar mitotic figures .
Action Environment
The compound is extremely sensitive to exposure to air and moisture, decomposing in water . Therefore, the environment significantly influences its action, efficacy, and stability. It is recommended to handle the compound under inert gas and store it in a moisture-free environment .
properties
IUPAC Name |
cyclopenta-1,3-diene;vanadium(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUWJUEPORBCW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)vanadiumdichloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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